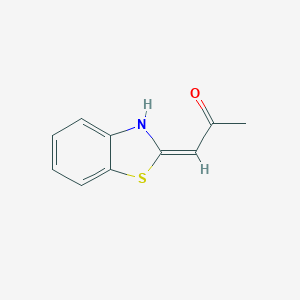
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one is a heterocyclic organic compound with a molecular formula of C11H9NOS. It is also known as 2-Benzothiazolylidene-3-oxobutanenitrile and is a derivative of benzothiazole. This compound is widely used in scientific research for its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer by selectively destroying cancer cells using light and a photosensitizing agent. Additionally, this compound has been used in the development of new materials for optoelectronic devices such as OLEDs and solar cells.
Wirkmechanismus
The mechanism of action of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one varies depending on its application. As a fluorescent probe for metal ions, it works by binding to the metal ion and undergoing a change in its fluorescence properties, which can be detected using spectroscopic techniques. As a photosensitizer for photodynamic therapy, it works by absorbing light and transferring energy to oxygen molecules, which then produce reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one are largely dependent on its application. As a fluorescent probe, it has no known biological effects. As a photosensitizer for photodynamic therapy, it can cause damage to cancer cells, but may also cause damage to healthy cells if not used appropriately.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one is its versatility in scientific research applications. It can be used for a variety of purposes, including fluorescence detection, photodynamic therapy, and optoelectronic device development. However, limitations include its potential toxicity and the need for specialized equipment and techniques for its use in photodynamic therapy.
Zukünftige Richtungen
There are several future directions for research involving (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one. One potential area of interest is the development of new materials for optoelectronic devices, such as OLEDs and solar cells. Another area of interest is the development of new fluorescent probes for metal ions, with potential applications in environmental monitoring and medical diagnostics. Additionally, further research is needed to determine the potential of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one as a photosensitizer for photodynamic therapy, including its efficacy and safety in clinical trials.
Synthesemethoden
The synthesis of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one involves the reaction of 2-aminobenzothiazole with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate imine, which is then hydrolyzed to yield the final product. This method is relatively simple and yields high purity compounds.
Eigenschaften
IUPAC Name |
(Z)-1-(1,3-benzothiazol-2-yl)prop-1-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFCVJDRPONJKE-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=CC=CC=C2S1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=CC=CC=C2S1)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

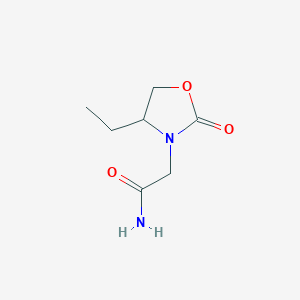
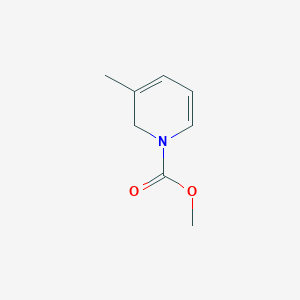

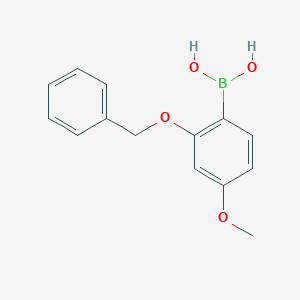
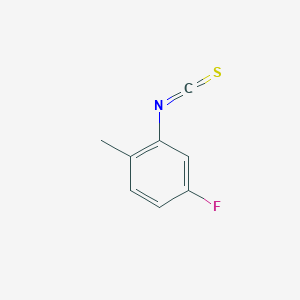
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B70570.png)
![Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate](/img/structure/B70575.png)
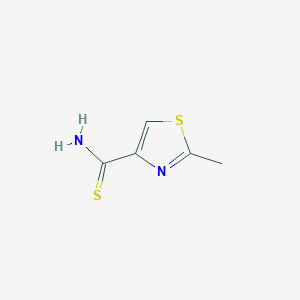
![(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B70579.png)
![7-Oxa-2-azaspiro[3.5]nonane](/img/structure/B70580.png)
![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)
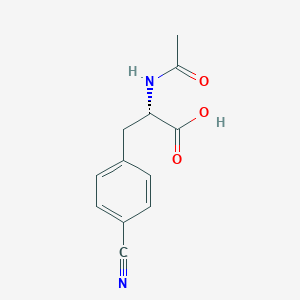
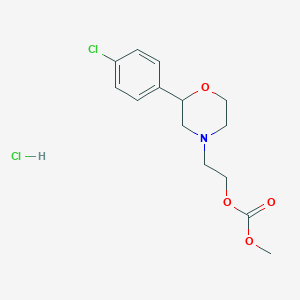
![3-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B70586.png)